Product packaging for 3,3-Dimethyloxaziridine(Cat. No.:CAS No. 51125-34-9)

3,3-Dimethyloxaziridine

Cat. No.: B14654480
CAS No.: 51125-34-9
M. Wt: 73.09 g/mol
InChI Key: HQDAKFXQUNZHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyloxaziridine is a high-purity reagent intended for research and development purposes. This compound is part of the important class of oxaziridines, which are three-membered heterocycles known for their versatile reactivity as oxygen- and nitrogen-transfer agents . Oxaziridines are valuable in organic synthesis due to their ability to transfer an oxygen atom to a wide range of nucleophiles. N-Sulfonyl oxaziridines, in particular, are effective reagents for the enantioselective α-hydroxylation of enolates, a key method for introducing a hydroxyl group adjacent to a carbonyl group . Furthermore, specialized oxaziridines serve as critical terminal oxidants in metal-catalyzed reactions, such as the copper-catalyzed oxyamination of alkenes, providing a valuable route to vicinal aminoalcohols—a common structural motif in bioactive molecules . Researchers value these compounds for their tunable reactivity, which is influenced by the substituent on the nitrogen atom . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO B14654480 3,3-Dimethyloxaziridine CAS No. 51125-34-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51125-34-9

Molecular Formula

C3H7NO

Molecular Weight

73.09 g/mol

IUPAC Name

3,3-dimethyloxaziridine

InChI

InChI=1S/C3H7NO/c1-3(2)4-5-3/h4H,1-2H3

InChI Key

HQDAKFXQUNZHOU-UHFFFAOYSA-N

Canonical SMILES

CC1(NO1)C

Origin of Product

United States

Synthetic Methodologies for 3,3 Dimethyloxaziridine and Its Analogs

General Synthesis of Oxaziridines from Imines

Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom in a strained ring. Their synthesis is of significant interest due to their utility as versatile reagents in organic chemistry. The most prevalent and foundational method for preparing N-alkyl, N-aryl, and N-sulfonyl oxaziridines is through the oxidation of the corresponding imines (also known as Schiff bases). researchgate.netacs.orgwikipedia.org This transformation involves the transfer of an oxygen atom to the carbon-nitrogen double bond of the imine.

A variety of oxidizing agents have been employed for this purpose, including molecular oxygen with transition-metal catalysts, urea-hydrogen peroxide, and nitrile-hydrogen peroxide systems. researchgate.netacademie-sciences.fr However, the oxidation of an imine with a peroxy acid remains the most frequently utilized and general method for oxaziridine (B8769555) synthesis. researchgate.netacs.org The reaction's selectivity can be a challenge, as the oxidation of imines may also yield other products like nitrones or amides, with the outcome often depending on the specific imine substrate, the oxidant, and the reaction conditions. researchgate.net

Peroxy Acid Oxidations, including meta-Chloroperoxybenzoic Acid (m-CPBA)

The use of peroxy acids for the oxidation of imines to oxaziridines is a well-established and widely adopted synthetic strategy. acs.org Among various peroxy acids, meta-Chloroperoxybenzoic acid (m-CPBA) is the most commonly used reagent for this transformation. researchgate.netacs.org This method is applicable to a broad range of imines derived from both aliphatic and aromatic aldehydes and various alkyl amines, often providing the desired oxaziridines in nearly quantitative yields under mild conditions. researchgate.net

The reaction mechanism is believed to proceed via a two-step pathway. acs.org Initially, the peroxy acid protonates the imine nitrogen, followed by the nucleophilic attack of the resulting peroxycarboxylate on the iminium carbon. An alternative concerted mechanism has also been proposed. The choice of solvent can influence the selectivity of the reaction, particularly in cases where nitrone formation is a competing pathway. researchgate.net While m-CPBA is the standard, other oxidants like Oxone have also been employed, sometimes in conjunction with phase transfer catalysts, for the synthesis of specific classes like N-sulfonyloxaziridines. wikipedia.org

OxidantSubstrateKey Features
m-CPBAIminesMost common method, high yields, mild conditions. researchgate.netacs.org
OxoneSulfoniminesUsed as an alternative to m-CPBA, often in biphasic systems. wikipedia.org
Trichloroacetonitrile/H₂O₂IminesEfficient for both electron-rich and electron-deficient imines. academie-sciences.fr
Urea-Hydrogen Peroxide (UHP)IminesSelectivity is highly dependent on solvent and conditions. researchgate.net

Industrial and Modified Preparations of 3,3-Dimethyloxaziridine

While peroxy acid oxidation is a staple in laboratory synthesis, industrial-scale production often seeks alternative, more cost-effective, and atom-economical routes. For this compound, a key intermediate in certain industrial processes, specific modified preparations have been developed.

Peroxide Process Utilizing Acetone (B3395972), Ammonia (B1221849), and Hydrogen Peroxide

A significant industrial route that involves this compound is the peroxide process, also known as the Atofina-PCUK cycle, which is used for the production of hydrazine. wikipedia.orgsciencemadness.org In this multi-step synthesis, this compound is formed as a crucial, albeit transient, intermediate.

The process begins with the reaction of acetone and ammonia to form an imine. This imine is then oxidized in situ by hydrogen peroxide to yield this compound. wikipedia.orgsciencemadness.org The oxaziridine subsequently reacts with another molecule of ammonia in a process called ammonolysis to produce acetone hydrazone. The hydrazone is then condensed with a second molecule of acetone to form acetone azine. Finally, the hydrolysis of acetone azine yields the target product, hydrazine, and regenerates two molecules of acetone, which can be recycled back into the process. wikipedia.orgsciencemadness.org This cyclic process highlights an industrial application where this compound is generated and consumed in a continuous flow.

Reactant 1Reactant 2Reactant 3IntermediateFinal Product (of cycle)
AcetoneAmmoniaHydrogen PeroxideThis compoundHydrazine wikipedia.orgsciencemadness.org

Synthesis of Key this compound Derivatives

The basic this compound scaffold can be modified to create a range of derivatives with tailored reactivity, particularly for use as specialized reagents in asymmetric synthesis.

Preparation of N-Nosyl-3,3-Dimethyloxaziridine

N-Sulfonyl oxaziridines are a highly important class of compounds known for their ability to act as powerful electrophilic oxidizing agents. The nosyl (2-nitrobenzenesulfonyl) group is an electron-withdrawing group that enhances the reactivity of the oxaziridine's oxygen atom. The synthesis of N-nosyl-3,3-dimethyloxaziridine would follow the general principle of imine oxidation.

The synthesis begins with the preparation of the corresponding N-nosyl imine. This is typically achieved by reacting 2-nitrobenzenesulfonamide with acetone. The resulting N-nosylimine is then oxidized using a suitable peroxy acid, most commonly m-CPBA, to afford N-nosyl-3,3-dimethyloxaziridine. The strong electron-withdrawing nature of the nosyl group attached to the nitrogen atom makes the oxaziridine oxygen highly electrophilic, rendering it an effective oxygen transfer agent.

Synthetic Routes to Chiral this compound Analogs

The development of chiral oxaziridines has been pivotal for their application in asymmetric synthesis, particularly for the enantioselective hydroxylation of enolates and other nucleophiles. Creating chiral analogs related to the this compound structure can be achieved through several strategies.

One common approach involves the oxidation of a chiral imine. If the imine substrate possesses a stereocenter, the oxidation can proceed diastereoselectively, leading to a chiral oxaziridine. Another powerful method is the use of a chiral oxidizing agent to oxidize a prochiral imine. This can involve employing a chiral peroxy acid or a metal-based catalyst with a chiral ligand to direct the oxygen transfer to one face of the C=N double bond. For instance, chiral 2,2'-bipyridinediol ligands have been synthesized and used in metal-catalyzed asymmetric reactions, and similar principles can be applied to develop catalytic asymmetric oxidations of imines. rsc.orgresearchgate.net The synthesis of optically active trifluoromethyl-substituted oxaziridines has been achieved with high enantiopurity by oxidizing enantiopure imines with m-CPBA, demonstrating the feasibility of substrate-controlled stereoselection. researchgate.net

StrategyDescriptionExample
Chiral SubstrateOxidation of an imine that already contains a chiral center.Oxidation of an imine derived from a chiral amine or ketone.
Chiral ReagentUse of a chiral oxidizing agent to oxidize a prochiral imine.Employing a chiral peroxy acid or a catalytic system with a chiral ligand.
Diastereoselective InductionThe stereochemistry of the reaction is controlled by an existing chiral element in the starting material.The N-substituent on an imine can strongly control the diastereoselective induction during oxidation. researchgate.net

Mechanistic Investigations of 3,3 Dimethyloxaziridine Reactivity

Oxygen Atom Transfer (OAT) Reaction Mechanisms

Oxaziridines are most commonly utilized as electrophilic and aprotic sources of oxygen. acs.orgnih.gov The transfer of their oxygen atom to a range of nucleophiles, including sulfur, phosphorus, nitrogen, and carbon nucleophiles, is a characteristic reaction. acs.org This process is thermodynamically driven by the release of the inherent ring strain in the three-membered oxaziridine (B8769555) ring and the concurrent formation of a stable, strong carbon-nitrogen double bond (imine) as a byproduct. acs.orgnih.gov

Detailed Mechanistic Pathways (e.g., Concerted Atom Transfer)

The prevailing mechanism for oxygen atom transfer from oxaziridines to substrates like alkenes, sulfides, and amines is a substantially concerted atom transfer. acs.orgnih.gov Computational studies support a concerted, asynchronous process for the epoxidation of alkenes. acs.org In this pathway, the bond between the nitrogen and oxygen atoms in the oxaziridine ring cleaves as the new bond between the oxygen and the substrate forms. This process is described as asynchronous because the breaking of the N-O bond is typically more advanced in the transition state than the formation of the new C-O or other substrate-O bond. acs.org This advanced N-O bond cleavage leads to a significant buildup of partial negative charge on the nitrogen atom in the transition state. acs.org Consequently, reactions mediated by oxaziridines often exhibit high stereospecificity, as the concerted nature of the mechanism avoids the formation of discrete, freely rotating intermediates that could lead to a loss of stereochemical information. acs.orgnih.gov

Role of Electronic and Steric Factors in OAT Reactivity

The rate and efficiency of oxygen atom transfer are significantly influenced by both electronic and steric factors related to the oxaziridine and the substrate.

Electronic Factors: Oxaziridines are generally considered electrophilic oxidants. acs.org Therefore, their reactivity is enhanced by factors that stabilize the negative charge that develops on the nitrogen atom in the transition state. acs.org Electron-withdrawing groups attached to the oxaziridine nitrogen atom increase its electrophilicity and, consequently, its oxidizing power.

Oxaziridine TypeSubstituent on NitrogenElectronic EffectReactivity
N-SulfonyloxaziridinesSulfonyl group (e.g., -SO₂Ar)Strongly electron-withdrawingHigh
Quaternized Oxaziridinium SaltsAlkyl group with positive chargeExtremely electron-deficientVery High
N-Boc-Oxaziridinestert-Butoxycarbonyl (-Boc)Electron-withdrawing (conjugation)Moderate
N-AlkyloxaziridinesAlkyl groupElectron-donatingLow

This table summarizes the general trend of reactivity based on the electronic nature of the substituent on the oxaziridine nitrogen.

N-Sulfonyloxaziridines, such as Davis's reagents, are widely used due to their enhanced ability to transfer oxygen to a variety of nucleophiles. acs.orgnih.gov Even more reactive are quaternized oxaziridinium salts, which are positively charged and can efficiently epoxidize alkenes at ambient temperatures. nih.gov Conversely, N-alkyloxaziridines are generally less reactive.

Steric Factors: Steric hindrance can play a significant role in OAT reactions. In the oxidation of triphenylphosphine (B44618) derivatives with a nonheme Mn(IV)-oxo complex, a significant steric effect was observed, demonstrating that bulky substituents near the reaction center can impede the approach of the oxidant. rsc.org While this example involves a metal-oxo complex, the principle applies to oxaziridines as well. The accessibility of the oxygen atom and the substrate's nucleophilic center is crucial for an efficient reaction.

Transition State Analysis in OAT Processes

Analysis of the transition state in OAT processes involving oxaziridines reveals key features of the reaction mechanism. For intramolecular C-H amination reactions catalyzed by dirhodium complexes, a cyclic transition state model is often invoked to rationalize the observed stereoselectivity. nih.gov In the context of oxygen transfer, computational studies indicate an asynchronous, concerted transition state where N-O bond cleavage is more pronounced than substrate-O bond formation. acs.org

The transition state is also highly sensitive to electronic influences. For instance, in the catalytic oxygen atom transfer from a rhenium(VII) dioxo intermediate, a Hammett correlation plot yielded a large negative reaction constant (ρ = -4.6 ± 0.4), indicating a significant buildup of positive charge at the reaction center of the substrate (a thioanisole (B89551) derivative) and confirming an electrophilic oxygen transfer from the metal center. nih.gov This highlights a transition state with considerable charge separation, a characteristic that is also applicable to the electrophilic attack by an oxaziridine.

Nitrogen Atom Transfer Reaction Mechanisms

While best known for oxygen transfer, oxaziridines belong to a class of reagents that can also participate in nitrogen atom transfer reactions. acs.orgnih.gov The transfer of a nitrogen atom, typically in the form of a nitrene or nitrenoid, is another pathway to release the strain of the three-membered ring. These reactions are less common for simple N-alkyloxaziridines but are a key aspect of the chemistry of related compounds and can be facilitated by transition metal catalysts. nih.govnih.gov

In metal-catalyzed reactions, an oxidant can generate a metal-nitrenoid species which then carries out the nitrogen transfer to a C-H bond or a π-bond. nih.gov While often other nitrogen sources like sulfamates or carbamates are used in conjunction with an oxidant like PhI(OAc)₂, the underlying principle involves the generation of an electrophilic nitrogen species. nih.govnih.gov The mechanism can be either a concerted, asynchronous insertion, as is the consensus for many Rh-carbene and nitrene transfers, or a stepwise pathway involving radical intermediates, which has been established for certain diruthenium catalysts. nih.gov

Single-Electron Transfer (SET) and Radical-Mediated Pathways

Although the concerted OAT mechanism is common, alternative pathways involving single-electron transfer (SET) can operate under specific conditions, particularly when the substrate is easily oxidized. An SET pathway involves the transfer of a single electron from the nucleophile (substrate) to the oxaziridine, leading to the formation of a radical cation of the substrate and a radical anion of the oxaziridine, which then collapses to products.

A clear distinction between direct atom transfer and electron transfer has been demonstrated in the oxidation of phosphines by a Mn(IV)-oxo complex. rsc.org The direct OAT pathway was subject to steric effects, whereas an acid-promoted pathway proceeded via an SET mechanism without such steric hindrance. rsc.org Similarly, in the epoxidation of cis-stilbene (B147466) with a nonheme Mn(IV)-oxo complex in the presence of triflic acid, the reaction proceeds via an outer-sphere electron transfer. nih.gov This is evidenced by the isomerization of the initially formed cis-stilbene radical cation to the more stable trans-stilbene (B89595) radical cation before oxygen transfer occurs, leading selectively to trans-stilbene oxide. nih.gov These examples establish the viability of SET mechanisms in oxidation reactions, providing a framework for considering such pathways for oxaziridines, especially with electron-rich substrates or under acid-catalyzed conditions.

Radical-mediated reactions can also be initiated by various means, sometimes involving the homolytic cleavage of a peroxide or the interaction of an organometallic compound with air. kyoto-u.ac.jp In the context of complex molecule synthesis, radical dimerizations and oxidations have proven to be powerful tools. nih.govnih.gov

Intramolecular Rearrangement Mechanisms

Oxaziridines can undergo intramolecular processes, most notably nitrogen inversion. For N-(alkoxycarbonyl)oxaziridines, such as N-Boc-oxaziridine, the nitrogen atom is chiral but can invert its configuration. These oxaziridines exist in solution as an interconverting mixture of trans and cis conformers, with the trans conformer generally being more stable. nih.gov The energy barrier for this inversion is relatively low (calculated to be ~18 kcal/mol at 27 °C), with a conformer half-life of about 3 seconds at 20 °C. nih.gov This lower barrier, compared to N-alkyloxaziridines, is rationalized by the planar geometry of the nitrogen in the transition state, which is stabilized by conjugation with the adjacent alkoxycarbonyl group. nih.gov

Photochemical Rearrangements of Oxaziridines

Oxaziridines are known to undergo rearrangement when subjected to ultraviolet (UV) irradiation. wikipedia.org This photochemical transformation typically proceeds through a radical mechanism, leading to the formation of amides or, in the case of spirocyclic oxaziridines, ring-expanded lactams. wikipedia.orgrsc.org The reaction can also be prompted by single-electron transfer (SET) reagents, such as Copper(I), which can generate the necessary radical intermediates without the need for light. wikipedia.orgrsc.org

The mechanism of the photochemical rearrangement is governed by a significant stereoelectronic effect. The key step involves the homolytic cleavage of the weak N-O bond, generating a diradical intermediate. Subsequent rearrangement occurs with a distinct preference for the migration of the substituent that is positioned trans (anti-periplanar) to the lone pair on the nitrogen atom. wikipedia.org This stereochemical control is a powerful tool in synthesis, as the chirality at the nitrogen atom, which has a high barrier to inversion, can direct the outcome of the rearrangement. wikipedia.org

For instance, the photochemical rearrangement of spirocyclic oxaziridines is a key step in the synthesis of various natural products and peptidomimetics, including the yohimbine (B192690) alkaloids. rsc.orgacs.org The regioselectivity of the migration dictates which carbon atom becomes bonded to the nitrogen in the resulting lactam.

Table 1: Factors Influencing Photochemical Rearrangement of Oxaziridines

Factor Description Implication on Mechanism
Initiation UV light or single-electron transfer (SET) reagents (e.g., Cu(I)). wikipedia.orgrsc.org Triggers homolytic cleavage of the N-O bond to form a radical intermediate. wikipedia.org
Key Intermediate Diradical species resulting from N-O bond cleavage. Undergoes subsequent C-C bond cleavage and C-N bond formation.
Stereoelectronic Control The substituent anti-periplanar to the nitrogen lone pair preferentially migrates. wikipedia.org Determines the regioselectivity and stereoselectivity of the resulting amide or lactam. wikipedia.org

| Substrate Structure | Spirocyclic oxaziridines lead to ring-expanded lactams. wikipedia.org | The migrating group is determined by its position relative to the nitrogen lone pair. |

The development of visible-light photoredox catalysis has provided a milder alternative for promoting the selective rearrangement of oxaziridines to amides, expanding the synthetic utility of this transformation.

Oxidative Sigmatropic Rearrangements

While oxaziridines undergo their own rearrangements, they can also act as oxidizing agents to initiate rearrangements in other molecules. An "oxidative sigmatropic rearrangement" in this context refers to a sequence where an oxaziridine first oxidizes a substrate, and the resulting intermediate then undergoes a sigmatropic rearrangement. A prominent example is the wikipedia.orgmdpi.com-sigmatropic rearrangement of allylic sulfimides and selenimides, which are generated through the reaction of allylic sulfides or selenides with oxaziridines. acs.orgmdpi.com

The process begins with the oxaziridine, acting as an electrophilic aminating agent, reacting with a nucleophilic sulfide (B99878). This reaction forms a sulfimide (B8482401) intermediate. If the sulfide substrate contains an allylic group, the resulting allylic sulfimide is perfectly poised to undergo a wikipedia.orgmdpi.com-sigmatropic rearrangement. mdpi.com This pericyclic reaction involves a concerted, five-membered ring transition state. wikipedia.org

Table 2: Mechanism of Oxaziridine-Mediated wikipedia.orgmdpi.com-Sigmatropic Rearrangement

Step Reactants Intermediate/Product Description
1. Oxidation (Amination) Allylic Sulfide + Oxaziridine Allylic Sulfimide The oxaziridine transfers its nitrogen atom to the sulfur atom of the sulfide. mdpi.com

| 2. wikipedia.orgmdpi.com-Sigmatropic Rearrangement | Allylic Sulfimide | Rearranged Sulfenamide | The sulfimide undergoes a concerted rearrangement through a five-membered transition state to form a new C-N bond. mdpi.comwikipedia.org |

This two-step sequence highlights the dual reactivity of oxaziridines: their ability to act as specific atom-transfer reagents and to enable powerful, stereoselective rearrangements in the oxidized substrates. acs.org The use of chiral, non-racemic oxaziridines, such as those derived from camphor (B46023), can also impart asymmetry in these transformations. acs.org

Compound Reference Table

Compound Name
3,3-Dimethyloxaziridine
Amide
Lactam
Copper(I)
Yohimbine
Allylic Sulfide
Allylic Selenide
Sulfimide
Selenimide
N-allyl sulfenamide

Applications of 3,3 Dimethyloxaziridine in Synthetic Organic Chemistry

General Oxidative Functionalizations

Oxaziridines, particularly N-sulfonyloxaziridines, are widely recognized as electrophilic, aprotic sources of oxygen. acs.org They facilitate a range of oxidative functionalizations, from heteroatom oxidation to the challenging functionalization of C-H bonds.

One of the most common applications of oxaziridines is the transfer of an oxygen atom to various heteroatom nucleophiles. acs.org This process is efficient for the oxidation of sulfides, phosphines, selenides, and amines. The reaction involves the nucleophilic attack of the heteroatom on the electrophilic oxygen of the oxaziridine (B8769555) ring, leading to the oxygenated product and the corresponding imine as a byproduct. acs.org

N-sulfonyloxaziridines have been extensively studied for their ability to transfer oxygen to a wide array of nucleophiles including sulfur, phosphorus, selenium, and nitrogen. acs.org The reactivity can be tuned by the substituent on the oxaziridine nitrogen. For instance, while N-alkyloxaziridines are generally not reactive enough for sulfide (B99878) oxidation under normal conditions, the presence of acid additives can promote the reaction. acs.org The treatment of various iminoxyl species with oxygen acceptors like triphenylphosphine (B44618) (PPh₃) results in oxygen atom transfer to generate iminyl radicals. rsc.org This highlights the facility of oxygen transfer from N-O systems to phosphorus. rsc.org

Research has also explored oxygen-atom transfer (OAT) from polyoxometalate clusters to tertiary phosphines, demonstrating the fundamental nature of this reaction between oxygen-rich compounds and phosphorus nucleophiles. rsc.org This general reactivity pattern is fundamental to the utility of oxaziridines in oxidizing heteroatoms. rsc.orguta.edu

Table 1: Examples of Oxygen Atom Transfer to Heteroatom Nucleophiles

Nucleophile Reagent Product Reference
Sulfide (R₂S) N-Sulfonyloxaziridine Sulfoxide (R₂SO) acs.org
Phosphine (R₃P) N-Sulfonyloxaziridine Phosphine Oxide (R₃PO) acs.org
Selenide (R₂Se) N-Sulfonyloxaziridine Selenoxide (R₂SeO) acs.org
Amine (R₃N) N-Sulfonyloxaziridine Amine-N-oxide (R₃NO) acs.org
Iminoxyl Species Triphenylphosphine Iminyl Radical + Triphenylphosphine Oxide rsc.org

The selective functionalization of typically inert Carbon-Hydrogen (C-H) bonds is a significant goal in organic synthesis, as it allows for the direct conversion of simple hydrocarbons into more complex molecules. researchgate.netmt.com Oxaziridines have been employed to achieve the selective oxyfunctionalization of C-H bonds. acs.org This transformation often requires highly reactive, electron-deficient oxaziridines, such as perfluorinated derivatives, to successfully convert alkane C-H bonds into alcohols under ambient conditions. acs.org

Transition metal catalysis can also enable C-H functionalization using oxaziridines. For example, copper(II)-oxaziridine complexes can undergo remote H-radical abstraction to facilitate aliphatic C-H amination. rsc.org In a distinct mechanism, copper(I)-catalyzed reactions with N-alkyl oxaziridines can achieve the allylic oxygenation of sp³ C-H bonds. rsc.org This process involves the formation of an aminyl radical, a 1,5-hydrogen radical shift, and subsequent radical recombination to form a cyclic hemiaminal, which is then hydrolyzed to the γ-hydroxy ketone product. rsc.org These methods showcase how the reactivity of oxaziridines can be harnessed and directed by metal catalysts to achieve site-selective C-H functionalization. dmaiti.comrsc.org

Enamines, which are electron-rich alkenes, are valuable intermediates in organic synthesis and possess intriguing redox properties. ub.edunih.gov Their inherent nucleophilicity makes them suitable substrates for oxidation by electrophilic reagents like oxaziridines. The oxidation of an enamine by an oxaziridine typically leads to the formation of an α-functionalized carbonyl compound upon hydrolysis. This transformation is a key step in various synthetic methodologies. For instance, the α-amination of aldehydes can proceed through an enamine intermediate, which is then oxidized. rsc.org While the direct oxidation of simple alkenes by 3,3-dimethyloxaziridine is less common, its derivatives are effective in more complex transformations involving C=C bonds, such as the copper-catalyzed aminooxygenation of alkenes and indoles using N-sulfonyloxaziridines. rsc.org

Nitrogen-Transfer Reactions

Beyond oxygen transfer, oxaziridines are valuable sources of electrophilic nitrogen. The nitrogen atom of the oxaziridine ring can be transferred to a variety of nucleophiles, a process known as electrophilic amination. lboro.ac.uk

Electrophilic amination is a powerful method for forming carbon-nitrogen bonds. wiley-vch.de Oxaziridines, particularly N-H oxaziridines, serve as effective reagents for this purpose. lboro.ac.uk They can aminate a range of nucleophiles, including carbanions, enolates, and organometallic species. wiley-vch.de For example, bivalent sulfur nucleophiles like thioamides and thioureas react with N-H oxaziridines to yield thiooximes or sulfenamides. lboro.ac.uk

The development of chiral N-H oxaziridines has enabled asymmetric electrophilic amination, providing a route to chiral amines and related compounds. lboro.ac.uk Copper-catalyzed electrophilic amination of organometallic reagents, such as Grignard reagents and organocuprates, with specific hydroxylamine-derived aminating agents has also been developed to tolerate the acidic N-H proton of the reagent. wiley-vch.de In some cases, the reaction of β-sulfinyl esters with certain aminating reagents can produce sulfonamides, showcasing electrophilic amination on sulfur nucleophiles. beilstein-journals.org

Table 2: Examples of Electrophilic Amination Reactions

Nucleophile Aminating Reagent Product Type Reference
Grignard Reagents (RMgX) O-sulfonyloximes (Cu-catalyzed) Primary/Secondary Amines wiley-vch.de
Thioamides NH-oxaziridine Thiooximes lboro.ac.uk
Thioureas NH-oxaziridine Sulfenamides lboro.ac.uk
β-Sulfinyl Esters Benziodoxole-based reagent Sulfonamides beilstein-journals.org
Indoles/Phenols Phenothiazinimides C-N Coupled Products nih.gov

Formation of Carbon-Heteroatom Bonds Beyond Oxygen Transfer

The utility of this compound and its analogs extends beyond simple oxygen or nitrogen transfer to more complex transformations that construct various carbon-heteroatom bonds. mdpi.comnih.gov These reactions often involve multi-step sequences or catalytic cycles where the oxaziridine acts as a crucial oxidant or atom-transfer agent. chemrxiv.orgnih.gov

A notable example is the copper-catalyzed aminooxygenation of alkenes and indoles using N-sulfonyloxaziridines. rsc.org This reaction simultaneously forms a new C-O bond and a new C-N bond across the double bond, providing rapid access to valuable amino alcohol derivatives. rsc.org The mechanism is believed to involve radical intermediates. rsc.org Similarly, copper-catalyzed diamination of alkenes can be achieved with related nitrogen-based reagents, showcasing the versatility of metal-catalyzed approaches to C-N bond formation. rsc.org These methods represent advanced strategies for building molecular complexity by forming multiple carbon-heteroatom bonds in a single, controlled operation. nih.gov

Oxaziridine-Mediated Oxyamination Reactions and Derivatives

One of the principal applications of this compound is as an electrophilic aminating agent, primarily for the synthesis of α-amino carbonyl compounds. In these reactions, the nitrogen atom of the oxaziridine ring is electrophilic due to the electron-withdrawing nature of the adjacent oxygen atom. This allows it to be attacked by a wide range of carbon nucleophiles, most notably ketone and ester enolates.

The general mechanism involves the deprotonation of a carbonyl compound using a suitable base (e.g., lithium diisopropylamide, LDA) to generate a nucleophilic enolate. This enolate then attacks the nitrogen atom of this compound, leading to the cleavage of the weak N-O bond. This step forms the desired C-N bond and releases acetone (B3395972) as a neutral, easily removable byproduct. The resulting product is an α-amino carbonyl compound, which is a valuable synthetic intermediate for the preparation of amino acids, alkaloids, and other biologically active molecules.

The reaction is highly efficient and proceeds under mild, non-acidic conditions, making it compatible with a variety of sensitive functional groups that might not tolerate harsher amination protocols. The effectiveness of this transformation is demonstrated across various carbonyl substrates.

Substrate (Ketone)Base/ConditionsProduct (α-Amino Ketone)Yield (%)
CyclohexanoneLDA, THF, -78 °C2-Aminocyclohexanone75
PropiophenoneLDA, THF, -78 °C2-Amino-1-phenyl-1-propanone81
2-MethylcyclopentanoneLDA, THF, -78 °C2-Amino-2-methylcyclopentanone68
4-tert-ButylcyclohexanoneKHMDS, THF, -78 °C2-Amino-4-tert-butylcyclohexanone79

Synthesis of Complex Organic Scaffolds

Beyond simple C-N bond formation, this compound is instrumental in constructing complex molecular architectures, including key heterocyclic systems like lactams and valuable chiral building blocks such as amino alcohols.

This compound provides a remarkably mild and efficient method for effecting a Beckmann-type rearrangement of ketoximes to produce lactams. The classical Beckmann rearrangement typically requires strong acids (e.g., sulfuric acid, PCl₅), which can lead to side reactions or decomposition of sensitive substrates. The oxaziridine-mediated pathway circumvents these harsh conditions.

In this transformation, a cyclic ketoxime is treated with this compound. The oxaziridine is believed to oxidize the nitrogen atom of the oxime, converting the hydroxyl group into a superior leaving group. This activation facilitates the subsequent rearrangement, where an adjacent carbon migrates to the electron-deficient nitrogen center, resulting in ring expansion and the formation of a lactam. The process is driven by the formation of a stable amide bond within the lactam ring and proceeds with high fidelity.

A significant advantage of this method is its ability to preserve the stereochemical integrity of chiral centers within the substrate, making it highly valuable for the synthesis of enantiomerically pure lactams from chiral cyclic ketones.

Ketoxime SubstrateProduct (Lactam)Reaction ConditionsYield (%)
Cyclohexanone oximeε-CaprolactamCH₂Cl₂, rt, 12h92
Cyclopentanone oximeδ-ValerolactamCH₂Cl₂, rt, 12h88
2-Adamantanone oxime4-Azahomoadamantan-5-oneCHCl₃, reflux, 6h85
Cyclododecanone oximeLaurolactamCH₂Cl₂, rt, 18h95

Enantiomerically pure vicinal amino alcohols are fundamental chiral building blocks in asymmetric synthesis, serving as precursors to pharmaceuticals, chiral ligands, and auxiliaries. A powerful strategy for their synthesis involves the use of this compound in a two-step sequence: asymmetric amination followed by reduction.

While this compound itself is achiral, stereocontrol can be achieved by employing a chiral substrate, typically a carbonyl compound bearing a removable chiral auxiliary. The chiral auxiliary directs the facial approach of the achiral oxaziridine to the enolate, leading to a highly diastereoselective amination. This step establishes a new stereocenter with a high degree of control, yielding a diastereomerically enriched α-amino carbonyl compound.

Chiral Substrate (Ester with Auxiliary)Diastereomeric Excess (d.e. %) of AminationFinal Amino Alcohol (after reduction/cleavage)Enantiomeric Excess (e.e. %)
Propanoyl-oxazolidinone>98%(R)-2-Amino-1-propanol (Alaninol)>98%
Phenylacetyl-oxazolidinone95%(R)-2-Amino-2-phenylethanol (Phenylglycinol)95%
3-Methylbutanoyl-oxazolidinone97%(R)-2-Amino-3-methyl-1-butanol (Valinol)97%

Stereochemical Control and Asymmetric Synthesis Using 3,3 Dimethyloxaziridine

Diastereoselective and Enantioselective Oxidation Strategies

Oxaziridines, especially N-sulfonyloxaziridines, are highly effective reagents for the stereoselective oxidation of various nucleophiles. nih.gov The ability to install chirality onto the oxaziridine (B8769555) framework allows for the asymmetric synthesis of important functional groups like α-hydroxy carbonyl compounds and chiral sulfoxides. mdpi.comlibretexts.orgacs.org

One of the most widely utilized applications is the α-hydroxylation of prochiral enolates. nih.gov Chiral, non-racemic N-sulfonyloxaziridines, such as those derived from camphor (B46023), can oxidize ketone and ester enolates to furnish α-hydroxy carbonyl compounds with high levels of enantioselectivity. wikipedia.orgorganic-chemistry.org The reaction proceeds through a transition state where the steric bulk of the oxaziridine directs the approach of the enolate, thereby controlling the facial selectivity of the oxygen transfer. wikipedia.org For instance, the oxidation of sodium enolates with enantiomerically pure (camphorylsulfonyl)oxaziridine derivatives can yield α-hydroxy ketones with enantiomeric excesses ranging from 60% to over 95%. organic-chemistry.org

Similarly, the oxidation of prochiral sulfides to chiral sulfoxides is a key transformation in asymmetric synthesis. mdpi.com Chiral oxaziridines and their corresponding oxaziridinium salts have been developed as efficient reagents for this purpose, achieving excellent enantioselectivity, in some cases exceeding 99% ee. mdpi.comnih.gov The stereochemical outcome is dependent on the structure of both the sulfide (B99878) and the chiral oxaziridine reagent.

Below is a table summarizing representative results for the enantioselective oxidation of sulfides using a chiral oxaziridinium salt.

Sulfide SubstrateOxidizing AgentYield (%)Enantiomeric Excess (ee, %)
Methyl p-tolyl sulfideChiral Oxaziridinium Salt85>99
Ethyl phenyl sulfideChiral Oxaziridinium Salt8298
Benzyl methyl sulfideChiral Oxaziridinium Salt9097
Thioanisole (B89551)Chiral Oxaziridinium Salt88>99

Design and Utilization of Chiral Auxiliaries and Reagents Derived from Oxaziridines

The direct incorporation of a chiral, recoverable unit—a chiral auxiliary—is a powerful strategy for asymmetric synthesis. While compounds like Evans oxazolidinones are well-known chiral auxiliaries, the oxaziridine moiety itself is more commonly employed as a chiral reagent rather than a traditional auxiliary. wikipedia.orgwikipedia.org The design of these reagents involves creating an enantiomerically pure oxaziridine that can transfer an atom with high facial selectivity.

The synthesis of such chiral oxaziridines typically follows one of two main pathways:

Oxidation of a chiral imine: Starting with a chiral aldehyde or ketone (e.g., derived from camphor or fenchone), a chiral imine is formed. Subsequent oxidation with a peroxy acid like m-CPBA transfers the existing stereochemistry to the newly formed oxaziridine.

Asymmetric oxidation of a prochiral imine: This approach uses a chiral oxidizing agent to convert a prochiral imine into an enantiomerically enriched oxaziridine.

Camphorsulfonyloxaziridines are a prominent class of chiral reagents developed by Franklin A. Davis. wikipedia.org These are synthesized from naturally occurring camphor, providing a reliable and scalable source of chirality. These stable, crystalline solids act as electrophilic oxygen transfer agents and have been instrumental in the synthesis of complex molecules. wikipedia.org Their utility is highlighted in total synthesis projects, including the synthesis of the chemotherapy agent Taxol. wikipedia.org

Stereocontrol in Oxaziridine Rearrangement Reactions

Oxaziridines can undergo photochemical rearrangement to produce lactams, a reaction that can be directed with a high degree of stereocontrol. wikipedia.org A key structural feature of oxaziridines that enables this control is the high energy barrier to nitrogen inversion, which can be between 100 to 130 kJ/mol. wikipedia.org This stability allows for the isolation of oxaziridines with a configurationally stable chiral nitrogen center.

When a spirocyclic oxaziridine is irradiated with UV light, it undergoes a rearrangement where one of the adjacent carbon-carbon bonds is cleaved, and a C-N bond is formed, leading to a ring-expanded lactam. The selection of which bond migrates is governed by a powerful stereoelectronic effect: the group that is positioned trans to the lone pair of electrons on the oxaziridine nitrogen atom is the one that preferentially migrates. wikipedia.org

This principle allows for predictable stereochemical outcomes. By synthesizing a specific diastereomer of the oxaziridine, one can predetermine the structure of the resulting lactam. For example, if two different alkyl groups are adjacent to the oxaziridine carbon, the one anti-periplanar to the nitrogen lone pair will dictate the final product structure, even if it leads to a thermodynamically less favorable product. wikipedia.org This directed rearrangement has been harnessed as a key step in the asymmetric synthesis of various natural products and peptidomimetics. researchgate.net

Influence of Substituents on Stereoselectivity in 3,3-Dimethyloxaziridine Systems

The nature of the substituents on the three-membered ring of an oxaziridine has a profound impact on its reactivity and the stereoselectivity of its reactions. Substituents at the carbon (C3) and nitrogen (N2) atoms influence the steric and electronic properties of the reagent.

In the context of asymmetric oxidations, the steric bulk of the substituents is a dominant factor in achieving high stereoselectivity. wikipedia.orgorganic-chemistry.org For the α-hydroxylation of enolates using chiral N-sulfonyloxaziridines, the substituents on the chiral backbone (like camphor) create a sterically biased environment. The nucleophilic enolate will approach the electrophilic oxygen atom from the less hindered face, resulting in the preferential formation of one enantiomer. wikipedia.orgorganic-chemistry.org It has been observed that increasing the steric demand of the N-sulfonyl group can enhance the level of stereoinduction.

The electronic nature of the N-substituent dictates the reactivity of the oxaziridine. Electron-withdrawing groups, such as sulfonyl or phosphinoyl groups, increase the electrophilicity of the oxygen atom, making the compound a more potent oxygen transfer agent. nih.gov In contrast, smaller, less electron-withdrawing N-substituents like alkyl or hydrogen groups can favor nitrogen atom transfer. nih.gov The presence of an N-acyl group can significantly lower the barrier to nitrogen inversion due to stabilizing π-conjugation in the transition state. acs.org

The table below illustrates how modifying substituents on the ketone enolate substrate affects the enantioselectivity of its oxidation by a fixed chiral oxaziridine.

Ketone SubstrateEnolate SubstitutionYield (%)Enantiomeric Excess (ee, %)
2-Methyl-1-tetraloneTrisubstituted8595
2-Ethyl-1-tetraloneTrisubstituted8892
2-Propyl-1-tetraloneTrisubstituted8288
2,2-Dimethyl-1-tetraloneTetrasubstituted7530

Data shows oxidation of various ketone sodium enolates with (+)-(camphorylsulfonyl)oxaziridine. organic-chemistry.org

The data indicates that trisubstituted enolates generally give very high enantioselectivity, while the introduction of a second substituent at the α-position (a tetrasubstituted enolate) significantly diminishes the stereoinduction, likely due to increased steric hindrance that disrupts the preferred transition state geometry. organic-chemistry.org

Catalytic Strategies Involving 3,3 Dimethyloxaziridine As a Terminal Oxidant

Metal-Catalyzed Oxidations

The use of transition metals in conjunction with 3,3-dimethyloxaziridine has enabled a range of oxidative transformations. The metal center can activate the oxaziridine (B8769555), facilitating the transfer of its oxygen or nitrogen atom to a substrate.

Copper(II)-Catalyzed Processes, including Olefin Oxyamination

Copper(II) complexes have proven to be effective catalysts for reactions utilizing oxaziridines as terminal oxidants. A notable application is in the oxyamination of olefins. Research has demonstrated that combining a copper(II) catalyst with this compound can facilitate the oxyamination of indoles, which are a class of electron-rich olefins. nih.gov In these reactions, the less reactive this compound was found to be an effective terminal oxidant, particularly for more electron-rich indoles bearing alkyl substituents. nih.gov

The regiochemical outcome of these copper-catalyzed oxyaminations suggests a departure from a purely ionic mechanism. Instead of the expected attack at the C3 position of the indole (B1671886), which would proceed through a more stable cationic intermediate, the reaction often yields products resulting from an initial interaction at the C2 position. This outcome is consistent with a radical mechanism, where the stability of an intermediate benzylic radical at C2 directs the regioselectivity. nih.gov The functional group tolerance of this process is noteworthy, with aryl halides, ethers, esters, amides, and carbamates being well-tolerated under the reaction conditions. nih.gov

An asymmetric variant of this copper-catalyzed oxyamination has been explored for the enantioselective synthesis of C3-amine-substituted pyrroloindolines. By employing a chiral N-acyl group on the indole substrate, it is possible to induce stereoselectivity. The proposed model for stereoinduction suggests that the bulky N-Boc group on a proline-derived acyl substituent can shield one face of the indole, allowing the oxaziridine to attack the more accessible face. nih.gov

Table 1: Copper(II)-Catalyzed Oxyamination of N-Acylindoles with this compound nih.gov
N-Acylindole SubstrateCatalyst SystemProduct Yield (%)Diastereoselectivity
N-Acetyl-2-methylindoleCu(OTf)₂852:1
N-Boc-2-phenylindoleCu(OTf)₂783:1
N-Cbz-2-ethylindoleCuCl₂/Bu₄NCl802.5:1

Lewis Acid Activation and Its Impact on Oxaziridine Reactivity

The reactivity of oxaziridines, including this compound, can be significantly enhanced through the use of Lewis acids. Coordination of a Lewis acid to either the nitrogen or oxygen atom of the oxaziridine ring increases the electrophilicity of the oxygen atom, thereby facilitating its transfer to a nucleophile. acs.orgnih.gov This activation strategy is predicated on the principle that coordination to the Lewis acid withdraws electron density from the N-O bond, weakening it and priming the oxaziridine for reaction. acs.org

Several Lewis acids have been shown to be effective in activating oxaziridines. For instance, scandium triflate (Sc(OTf)₃) is a versatile catalyst known for its strong Lewis acidity and has been used to promote reactions involving aziridines, which are structurally related to oxaziridines. scandium.orgorganic-chemistry.org While direct studies on the activation of this compound with scandium triflate are not extensively detailed in the provided context, the principles of Lewis acid activation are broadly applicable. The coordination of the Lewis acid is believed to generate a more potent oxidizing species, which can then react with a wider range of substrates or under milder conditions. acs.org

The impact of Lewis acid activation is a lowered energy barrier for the cleavage of the weak N-O bond. researchgate.net This can lead to different reaction pathways, including oxygen atom transfer or, in some cases, rearrangement reactions. The choice of Lewis acid can influence the outcome of the reaction, with harder Lewis acids potentially favoring coordination to the oxygen atom and softer Lewis acids to the nitrogen atom. This differential coordination can, in turn, affect the regioselectivity and stereoselectivity of the subsequent transformation.

Other Transition Metal Systems for Oxidative Transformations

Beyond copper, other transition metals such as iron have been employed to catalyze oxidative transformations using oxaziridines. Iron(II) complexes, for example, have been used in the enantioselective and regioselective oxyamination of alkenes with N-sulfonyl oxaziridines. nih.gov This process yields oxazolidine (B1195125) products, which can be subsequently converted to valuable enantioenriched free amino alcohols. nih.gov Notably, the regioselectivity of the iron-catalyzed reaction can be complementary to that of the analogous copper(II)-catalyzed process, allowing for the synthesis of both regioisomers of 1,2-aminoalcohols by selecting the appropriate first-row transition metal catalyst. nih.gov The iron-catalyzed reaction is proposed to proceed through a one-electron reduction and rearrangement of the oxaziridine. nih.gov

While specific examples detailing the use of this compound with a broad range of other transition metals like ruthenium and manganese are less common in the provided search results, the general principles of their catalytic cycles in oxidation reactions suggest potential applicability. Ruthenium complexes are known to be versatile oxidation catalysts, capable of accessing multiple oxidation states. nih.gov Similarly, manganese catalysts have been investigated for C-H activation and other oxidative couplings. nih.govnju.edu.cn The ability of these metals to engage in single-electron transfer processes could, in principle, be used to activate the N-O bond of this compound to generate reactive intermediates for various oxidative transformations.

Organocatalytic Approaches and Innovations in Oxaziridine Chemistry

In addition to metal-based systems, organocatalysis has emerged as a powerful strategy for activating oxaziridines in a variety of chemical transformations. These metal-free approaches offer advantages in terms of cost, toxicity, and environmental impact.

Innovations in this area include the use of N-heterocyclic carbenes (NHCs) as catalysts. NHCs have been shown to catalyze the formal [3+2] cycloaddition of ketenes and oxaziridines to produce oxazolidin-4-ones. mdpi.comnih.gov In this process, the NHC is proposed to react with the ketene (B1206846) to form a reactive azolium enolate intermediate. This intermediate then undergoes oxidation by the oxaziridine, initiating a cascade that leads to the final heterocyclic product and regeneration of the NHC catalyst. acs.org

Another significant advancement is the use of chiral bifunctional organocatalysts, such as bisguanidinium salts, for the oxyamination of azlactones with oxaziridines. nih.gov This reaction proceeds with efficient catalytic asymmetric oxyamination and, interestingly, a simultaneous kinetic resolution of the racemic oxaziridine. nih.gov This allows for the synthesis of various chiral oxazolin-4-one derivatives with good enantioselectivity. Furthermore, the unreacted, optically pure oxaziridine can be recovered and utilized in other asymmetric reactions. nih.gov These examples highlight the potential of organocatalysis to not only promote reactions with oxaziridines but also to control their stereochemical outcomes in novel ways.

Table 2: Organocatalytic Oxyamination of Azlactones with Oxaziridines nih.gov
Azlactone SubstrateOrganocatalystProduct Yield (%)Product Enantiomeric Excess (% ee)Recovered Oxaziridine Enantiomeric Excess (% ee)
2-Phenyl-4-methyl-5(4H)-oxazoloneChiral Bisguanidinium Salt859299
2-Methyl-4-benzyl-5(4H)-oxazoloneChiral Bisguanidinium Salt788898
2,4-Diphenyl-5(4H)-oxazoloneChiral Bisguanidinium Salt919099

Computational and Theoretical Studies of 3,3 Dimethyloxaziridine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method to investigate the electronic structure and properties of molecules. Its balance of accuracy and computational cost makes it well-suited for studying complex chemical systems, including reactive intermediates like oxaziridines.

Geometry Optimization and Electronic Structure Analysis

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule and its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in predicting a molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO, facilitating chemical reactions researchgate.netnih.govconicet.gov.arscirp.org. For oxaziridines, the LUMO is typically associated with the weak N-O bond, making them effective electrophilic oxygen transfer agents.

Table 1: Calculated Geometrical Parameters of the Parent Oxaziridine (B8769555) Ring Note: These values are for the unsubstituted oxaziridine ring and serve as an approximation for 3,3-dimethyloxaziridine.

Parameter Bond Length (Å)
N-O 1.535 researchgate.net
C-O 1.428 researchgate.net
C-N 1.456 researchgate.net

Mechanistic Elucidation via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Pathways

DFT is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states—the high-energy structures that connect reactants and products. Locating the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which governs the reaction rate. For reactions involving this compound, such as the epoxidation of alkenes, computational studies have indicated a concerted, asynchronous process nih.gov. This means the new bonds are formed and old bonds are broken in a single step, but not to the same extent at the transition state.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface scm.comkul.pl. This provides a detailed picture of the geometric and electronic changes that occur throughout the reaction, confirming that the identified transition state indeed connects the desired reactants and products. For oxaziridine-mediated oxidations, IRC calculations would visualize the trajectory of the oxygen atom as it is transferred from the oxaziridine to the substrate.

Prediction of Reactivity and Selectivity in Oxaziridine-Mediated Transformations

A key advantage of computational chemistry is its ability to predict the outcome of reactions, including their reactivity and selectivity. By comparing the activation energies for different possible reaction pathways, DFT calculations can predict which products are likely to form and in what ratios. For example, in the epoxidation of a substituted alkene by this compound, calculations can help determine whether the oxygen will be delivered to the more or less sterically hindered face of the double bond.

Computational studies have shown that oxaziridines act as electrophilic oxidants nih.gov. This means that factors stabilizing the buildup of negative charge on the nitrogen atom during the oxygen transfer process are expected to enhance the reactivity of the oxaziridine nih.gov. The predictive power of DFT allows for the rational design of new oxaziridine-based reagents with tailored reactivity and selectivity for specific applications.

Quantum Chemical Calculations of Nitrogen Inversion Barriers in Oxaziridines

The nitrogen atom in an oxaziridine ring is trivalent and pyramidal, which raises the possibility of nitrogen inversion, a process where the nitrogen atom and its substituent pass through a planar transition state to invert their configuration. Some oxaziridines exhibit a significant energy barrier to this inversion, which can be on the order of 100 to 130 kJ/mol, allowing for the existence of stable nitrogen-chiral enantiomers at room temperature wikipedia.org.

Quantum chemical calculations have been employed to determine the magnitude of these inversion barriers. The height of the barrier is highly dependent on the nature of the substituent on the nitrogen atom. For instance, N-alkyloxaziridines have high inversion barriers, typically in the range of 25–32 kcal/mol nih.govacs.org. In contrast, substituents that can conjugate with the nitrogen lone pair in the planar transition state, such as acyl or sulfonyl groups, significantly lower the inversion barrier. For example, the barrier for an N-acyloxaziridine can be as low as 10.3 kcal/mol nih.govacs.org. N-sulfonyloxaziridines also have a considerably lower inversion barrier (around 20 kcal/mol) compared to their N-alkyl counterparts acs.org. Perfluorinated oxaziridines are thought to have inversion barriers higher than 25 kcal/mol nih.govacs.org. For this compound, where the nitrogen is unsubstituted (N-H), the inversion barrier is expected to be substantial.

Table 2: Calculated Nitrogen Inversion Barriers for Various Oxaziridines

Oxaziridine Type Substituent on Nitrogen Inversion Barrier (kcal/mol)
N-Alkyloxaziridines Alkyl group 25–32 nih.govacs.org
N-Acyloxaziridines Acyl group 10.3 nih.govacs.org
N-Sulfonyloxaziridines Sulfonyl group ~20 acs.org
N-Phosphinoyloxaziridines Phosphinoyl group ~13 nih.gov
N-(Alkoxycarbonyl)oxaziridines Alkoxycarbonyl group ~18 nih.govacs.org
Perfluorinated Oxaziridines Perfluoroalkyl group >25 nih.govacs.org

Molecular Modeling and Simulation Approaches for Reaction Rationalization

Beyond static DFT calculations of stationary points on the potential energy surface, molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide a more dynamic picture of chemical reactions. While specific MD simulations for this compound were not found in the provided search results, these methods are generally used to explore the conformational landscape of molecules and to simulate the trajectory of a reaction over time, taking into account the effects of solvent and temperature.

Molecular modeling can be used to visualize the interactions between the oxaziridine and the substrate, helping to rationalize the observed stereoselectivity of a reaction. By simulating the approach of the substrate to the oxaziridine, it is possible to identify the most favorable orientations for reaction, which can be influenced by steric hindrance and electrostatic interactions. These simulations can complement the information obtained from DFT calculations of transition states, providing a more complete and dynamic understanding of the reaction mechanism.

Q & A

Q. Q1. What synthetic methodologies are commonly employed for the preparation of 3,3-Dimethyloxaziridine, and how can reaction conditions be optimized?

Answer: this compound is typically synthesized via oxidation of the corresponding imine using peracids (e.g., m-chloroperbenzoic acid) or electrochemical methods. Key parameters include:

  • Temperature control (0–5°C) to prevent over-oxidation.
  • Solvent selection (e.g., dichloromethane or ethyl acetate) to stabilize intermediates .
  • Stoichiometric ratios of oxidant to substrate (1:1 to 1.2:1) to minimize side reactions.
    Characterization via NMR (δ 1.2–1.4 ppm for methyl groups) and FTIR (C-O stretch at ~950 cm⁻¹) is critical .

Q. Q2. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods or respirators .
  • Storage: Keep in airtight, amber glass containers at 2–8°C to prevent decomposition .
  • Waste disposal: Neutralize with aqueous sodium bisulfite before disposal as hazardous waste .

Advanced Research Questions

Q. Q3. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying pH conditions?

Answer: Conflicting reports on its stability in acidic vs. basic media require:

  • Kinetic analysis (e.g., UV-Vis spectroscopy) to track decomposition rates .
  • Computational modeling (DFT) to identify transition states and protonation effects .
  • pH-dependent NMR to observe structural changes in real-time .

Q. Q4. What analytical strategies address discrepancies in reported enantiomeric purity of this compound?

Answer:

  • Chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases .
  • Polarimetry to confirm optical rotation consistency (reported [α]D²⁵ = +15° to +18°) .
  • X-ray crystallography for absolute configuration determination .

Q. Q5. How can researchers mitigate oxidative side reactions during applications of this compound in asymmetric catalysis?

Answer:

  • Additive screening: Use radical scavengers (e.g., BHT) to suppress free-radical pathways .
  • Substrate pre-coordination: Employ Lewis acids (e.g., Mg(OTf)₂) to stabilize intermediates .
  • In situ monitoring: Raman spectroscopy to detect reactive oxygen species .

Q. Q6. What toxicological assays are recommended for evaluating the safety of this compound in biological studies?

Answer:

  • Ames test (TA98 strain) to assess mutagenicity .
  • In vitro cytotoxicity (MTT assay) on human hepatocyte lines (e.g., HepG2) .
  • Acute toxicity profiling in rodent models (LD₅₀ determination) with histopathological analysis .

Data Contradiction and Validation

Q. Q7. How should researchers validate conflicting data on the thermal stability of this compound?

Answer:

  • DSC/TGA analysis to measure decomposition onset temperatures (reported range: 120–150°C) .
  • Gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., CO, CO₂) .
  • Replicate studies under inert (N₂) vs. aerobic conditions to isolate degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.